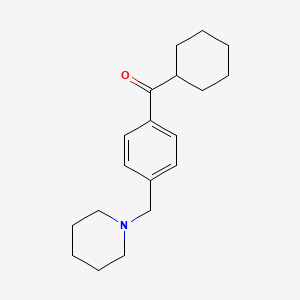

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Descripción

Propiedades

IUPAC Name |

cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIKRRNRSBSPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642722 | |

| Record name | Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-77-4 | |

| Record name | Cyclohexyl[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure, Synthesis, and Pharmacological Profiling of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic incorporation of specialized pharmacophores is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a highly versatile, structurally complex building block utilized in the development of central nervous system (CNS) agents, antispasmodics, and targeted covalent inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular architecture of this compound, detail its physicochemical properties, and provide a self-validating synthetic methodology. By understanding the causality behind its structural components—specifically the lipophilic cyclohexyl ring and the basic piperidinomethyl moiety—researchers can better leverage this compound in advanced drug discovery pipelines.

Molecular Architecture and Physicochemical Profiling

The structural elegance of cyclohexyl 4-(piperidinomethyl)phenyl ketone lies in its modularity. It is composed of four distinct functional domains, each contributing uniquely to its overall chemical behavior and receptor-binding capabilities:

-

Cyclohexyl Ring: A bulky, lipophilic moiety that provides significant steric volume. This group is critical for anchoring the molecule into deep hydrophobic pockets of target proteins (e.g., G-protein coupled receptors).

-

Carbonyl Linker (Ketone): Acts as a rigid, polar hinge. The oxygen atom serves as a strong hydrogen-bond acceptor, dictating the conformational geometry of the adjacent rings.

-

Phenyl Core: A rigid aromatic spacer that ensures the correct spatial orientation between the lipophilic tail and the basic headgroup. It also enables π−π stacking interactions with aromatic amino acid residues.

-

Piperidinomethyl Group: A basic tertiary amine at the para position. The introduction of this polar aminomethyl group is a deliberate design choice to enhance aqueous solubility, fix molecular conformation, and improve overall pharmacokinetic properties[1][2].

Quantitative Data Summary

The following table summarizes the key predicted and validated physicochemical properties of cyclohexyl 4-(piperidinomethyl)phenyl ketone, which dictate its behavior in both synthetic and biological environments[3].

| Property | Value / Description | Scientific Rationale |

| Molecular Formula | C 19 H 27 NO | Defines the exact atomic composition. |

| Molecular Weight | 285.43 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |

| Predicted pKa | 8.43 ± 0.10 | The piperidine nitrogen is protonated at physiological pH (7.4), allowing for salt formation (e.g., hydrochloride) to drastically improve solubility[3][4]. |

| Predicted Boiling Point | 417.7 ± 28.0 °C | High boiling point indicates strong intermolecular forces, primarily due to the polar ketone and amine groups[3]. |

| Predicted Density | 1.057 ± 0.06 g/cm³ | Standard density for functionalized aromatic-aliphatic hybrid molecules[3]. |

Pharmacological Utility & Mechanism of Action

The structural motif of a piperidinomethyl group attached to an aromatic ketone is a well-documented pharmacophore. In drug design, the conversion of simple ketones into Mannich bases or their reduced derivatives (like the title compound) is a proven strategy to overcome bioavailability limitations[1].

When introduced into biological systems, the piperidinomethyl group acts as a basic center that can form critical ionic bonds with acidic residues (such as aspartate or glutamate) within receptor active sites. Furthermore, derivatives containing this motif are frequently investigated for their cytotoxic, antibacterial, and enzyme-inhibitory properties[5][6]. The structural rigidity provided by the phenyl ketone core ensures that the basic piperidine nitrogen is projected precisely into the target binding site.

Fig 1: Pharmacophore binding model of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone must be approached as a self-validating system. This means incorporating In-Process Quality Controls (IPQC) that prevent the continuation of the workflow if a step fails.

The most efficient route is the nucleophilic substitution (S N 2) of cyclohexyl 4-(chloromethyl)phenyl ketone with piperidine.

Step-by-Step Protocol

Reagents: Cyclohexyl 4-(chloromethyl)phenyl ketone (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (K 2 CO 3 , 2.0 eq), Acetonitrile (MeCN, anhydrous).

1. Reaction Setup (Causality of Solvent & Base):

-

Action: Dissolve the chloromethyl intermediate in anhydrous MeCN. Add finely powdered K 2 CO 3 , followed by the dropwise addition of piperidine at 0 °C.

-

Causality: MeCN is a polar aprotic solvent that accelerates S N 2 reactions by leaving the nucleophile (piperidine) unsolvated and highly reactive. K 2 CO 3 is utilized as a heterogeneous inorganic base to scavenge the HCl byproduct. This prevents the protonation of piperidine, which would otherwise kill its nucleophilicity.

2. Thermal Activation & Monitoring:

-

Action: Gradually warm the mixture to 60 °C and stir for 4 hours.

-

Self-Validation (IPQC 1): At t=3 hours, pull a 50 μ L aliquot, dilute in methanol, and analyze via LC-MS. The protocol only proceeds to workup if the starting material mass ( m/z ~236 for the chloro-compound) is fully depleted and the product mass ( [M+H]+ = 286.4) is dominant.

3. Quenching and Liquid-Liquid Extraction:

-

Action: Cool to room temperature, filter out the inorganic salts (KCl, excess K 2 CO 3 ), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO 3 .

-

Causality: The basic aqueous wash ensures the product remains in its free-base (lipophilic) form, driving it entirely into the organic EtOAc layer while washing away any residual piperidine hydrochloride salts[7][8].

4. Purification and Salt Formation:

-

Action: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate. Purify via silica gel chromatography (DCM:MeOH 95:5). To form the stable hydrochloride salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases.

-

Self-Validation (IPQC 2): The formation of a white precipitate confirms the presence of the basic tertiary amine. The final salt is then subjected to 1 H-NMR validation.

Fig 2: Self-validating synthetic workflow for the target compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory.

-

1 H-NMR (400 MHz, CDCl 3 ): The critical diagnostic peak is the benzylic methylene group ( −CH2− ) bridging the phenyl ring and the piperidine nitrogen. This will appear as a sharp singlet integrating to 2 protons at approximately δ 3.50 ppm. The cyclohexyl methine proton adjacent to the ketone will appear as a complex multiplet around δ 3.20 ppm. The aromatic protons will present as two distinct doublets (an AA'BB' system) around δ 7.40 and δ 7.90 ppm, confirming the para-substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The basic nature of the piperidine ring requires the TFA modifier to prevent peak tailing, ensuring a sharp, symmetrical peak that validates a purity of >98% .

References

-

Xu, L., et al. Synthesis and Biological Activities of O,O-Dialkyl 1-((4,6-Dichloropyrimidin-2-yl)Carbamyloxy) Alkylphosphonates. ResearchGate / Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

-

Indian Journal of Pharmaceutical Sciences. Biological Activity of Mannich Bases. IJPS Online.[Link]

-

MDPI. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. [Link]

-

ResearchGate. Preparation of α-hydroxyphosphonates over phosphate catalysts. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones [mdpi.com]

- 2. cas 898775-71-8|| where to buy Cyclopropyl 4-(piperidinomethyl)phenyl ketone [german.chemenu.com]

- 3. CYCLOHEXYL 4-(PIPERIDINOMETHYL)PHENYL KETONE | 898775-77-4 [m.chemicalbook.com]

- 4. CAS 3045-70-3: Cyclododecanone, 2-(1-piperidinylmethyl)-, … [cymitquimica.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Predictive Physicochemical Profiling of Cyclohexyl 4-(piperidinomethyl)phenyl ketone: A Technical Whitepaper on pKa and Boiling Point Determination

Executive Summary

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a complex synthetic intermediate characterized by a highly lipophilic backbone and a localized basic center. Understanding its physicochemical properties is a critical prerequisite for downstream pharmaceutical formulation, salt selection, and pharmacokinetic (ADME) modeling. This technical guide provides a mechanistic deconstruction of its predicted acid dissociation constant (pKa) and boiling point (BP), alongside self-validating empirical protocols designed to verify these in silico predictions[1].

Structural and Pharmacophore Profiling

To understand the macroscopic properties of this molecule, we must first deconstruct its microscopic structural domains:

-

Cyclohexyl Ring: A bulky, aliphatic moiety that imparts significant lipophilicity and drives hydrophobic interactions.

-

Ketone Linker: Acts as a hydrogen bond acceptor and introduces a strong permanent dipole moment to the molecular core.

-

Phenyl Ring: Provides a rigid aromatic spacer, facilitating potential π-π stacking while electronically insulating the cyclohexyl group from the amine.

-

Piperidinomethyl Group: A tertiary amine that serves as the molecule's sole ionizable basic center and a secondary hydrogen bond acceptor.

Mechanistic Evaluation of Predicted pKa (8.43 ± 0.10)

Causality of the Ionization State

The predicted pKa of 8.43 ± 0.10 is localized strictly to the nitrogen atom of the piperidine ring[1]. Unsubstituted piperidine typically exhibits a highly basic pKa of ~11.2. However, in this molecule, the piperidine nitrogen is N-alkylated with a benzyl-like moiety (the 4-benzoylbenzyl group). The phenyl ring exerts a mild electron-withdrawing inductive effect (-I effect) through the methylene bridge. This subtle withdrawal of electron density from the nitrogen's lone pair stabilizes the free base form, thereby lowering the pKa from >11 to the ~8.4 range.

Physiological Implications

Using the Henderson-Hasselbalch equation, we can predict the behavior of this molecule in vivo. At a physiological pH of 7.4 (blood plasma), the basic nitrogen will be approximately 90% protonated (ionized) . This cationic state enhances aqueous solubility in the gastrointestinal tract, which is beneficial for dissolution. However, it necessitates a desolvation penalty for passive diffusion across lipophilic barriers, potentially limiting rapid Blood-Brain Barrier (BBB) penetration unless a specific transport mechanism is engaged.

Diagram 1: Mechanistic workflow defining the predicted pKa and its physiological ionization state.

Thermodynamic Evaluation of Predicted Boiling Point (417.7 ± 28.0 °C)

Causality of the Thermal Profile

The predicted boiling point of 417.7 ± 28.0 °C is exceptionally high for a molecule with a mass of ~285.4 g/mol [1]. This elevated thermal requirement is driven by two primary thermodynamic factors:

-

Extensive London Dispersion Forces: The large, polarizable surface area provided by the combination of the cyclohexyl, phenyl, and piperidine rings creates substantial transient induced dipoles, requiring significant kinetic energy to separate the molecules in the liquid phase.

-

Dipole-Dipole Interactions: The highly polarized carbonyl group (C=O) of the ketone creates strong intermolecular electrostatic attractions.

Notably, the molecule lacks hydrogen bond donors (such as N-H or O-H groups). If a hydrogen bond donor were present alongside the existing acceptors, the boiling point would likely exceed 500 °C. The high predicted BP suggests that the compound is a stable oil or low-melting solid at room temperature, but it will likely undergo thermal degradation (charring or bond cleavage) before reaching its boiling point at standard atmospheric pressure (101.3 kPa).

Diagram 2: Thermodynamic components contributing to the elevated boiling point prediction.

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical data, the following GLP-compliant protocols are required. These methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Potentiometric Titration for pKa Determination (OECD 112)

Rationale: Potentiometric titration is the gold standard for ionizable compounds with pKa values between 3 and 11[2]. Because the highly lipophilic cyclohexyl group will likely cause aqueous precipitation of the free base, a co-solvent system is required.

-

Preparation: Dissolve 2–5 mg of the compound in a methanol/water co-solvent system containing 0.15 M KCl to maintain a constant ionic strength.

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure the piperidine nitrogen is 100% protonated.

-

Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to exclude atmospheric CO2, which forms carbonic acid and skews the baseline) at a constant temperature of 25.0 ± 0.1 °C.

-

Data Analysis: Record the volume of titrant vs. pH. The apparent pKa is derived from the inflection point of the titration curve where [Ionized] =[Unionized]. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the co-solvent data.

Protocol 2: Differential Scanning Calorimetry (DSC) for Boiling Point (OECD 103)

Rationale: Because the predicted BP is >400 °C, traditional ebulliometric or Siwoloboff capillary methods risk sample charring and inaccurate visual readings. DSC allows for precise thermodynamic measurement of phase transitions using microgram quantities[3].

-

Sample Loading: Hermetically seal 2–5 mg of the compound in a pierced aluminum crucible. The pierced hole (pinhole) allows vapor escape while maintaining internal pressure equilibrium, preventing crucible rupture.

-

Reference Validation: Use an empty pierced aluminum crucible as the reference cell to subtract baseline heat capacity.

-

Heating Ramp: Apply a controlled heating rate of 10 °C/min from 25 °C up to 450 °C under an inert nitrogen purge (50 mL/min) to prevent auto-oxidation.

-

Thermogram Analysis: Identify the boiling point as the onset temperature of the endothermic peak corresponding to the enthalpy of vaporization ( ΔHvap ). Monitor the baseline for exothermic shifts prior to the endotherm, which would indicate thermal decomposition rather than true boiling.

Quantitative Data Summary

| Physicochemical Property | Predicted Value | Primary Structural Contributor | Experimental Validation Method |

| pKa (Basic) | 8.43 ± 0.10 | Piperidine Nitrogen (-I effect from benzyl) | Potentiometric Titration (OECD 112) |

| Boiling Point | 417.7 ± 28.0 °C | High MW, Dispersion Forces, Ketone Dipole | Differential Scanning Calorimetry (OECD 103) |

| Density | 1.057 ± 0.06 g/cm³ | Aromatic and Aliphatic Ring Packing | Pycnometry |

References

- ChemicalBook - CYCLOHEXYL 4-(PIPERIDINOMETHYL)PHENYL KETONE Physicochemical Properties.

- NEXTREAT Laboratories - Boiling point determination (OECD 103).

- ECETOC - TR123. Environmental risk assessment of ionisable compounds (OECD 112 Reference).

Sources

In Vitro Pharmacological Characterization of Cyclohexyl 4-(piperidinomethyl)phenyl ketone: A Non-Imidazole Histamine H3 Receptor Inverse Agonist

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The histamine H3 receptor (H3R) is a Gi/o -coupled G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor, negatively regulating the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters in the central nervous system (CNS)[1]. Early pharmacological interventions targeting the H3R relied heavily on imidazole-based antagonists (e.g., thioperamide, clobenpropit). However, the imidazole moiety presented severe developmental liabilities, most notably potent inhibition of hepatic cytochrome P450 (CYP450) enzymes and restricted blood-brain barrier (BBB) penetrance[1].

To circumvent these pharmacokinetic bottlenecks, a paradigm shift toward non-imidazole alkylamines was initiated[1]. Cyclohexyl 4-(piperidinomethyl)phenyl ketone (CAS: 898775-77-4) represents a highly optimized, prototypical non-imidazole H3R ligand. This technical guide provides an in-depth framework for the in vitro pharmacological characterization of this compound, detailing the causality behind experimental workflows required to validate its profile as a highly selective, CNS-penetrant inverse agonist.

Pharmacophore Architecture

The structural logic of cyclohexyl 4-(piperidinomethyl)phenyl ketone aligns perfectly with the validated non-imidazole H3R pharmacophore:

-

Basic Amine: The piperidine ring acts as the primary basic center, forming a critical salt bridge with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R.

-

Spacer & Core: A methylene spacer connects the basic amine to a central phenyl ring, optimizing the distance for π−π stacking interactions with aromatic residues (e.g., Tyr374) in the binding pocket.

-

Polar Linker: The ketone moiety (-C(=O)-) serves as a rigid hydrogen bond acceptor.

-

Lipophilic Tail: The cyclohexyl group occupies a deep hydrophobic sub-pocket, driving binding affinity and significantly enhancing lipophilicity for CNS penetrance[1].

In Vitro Receptor Binding & Selectivity Profiling

Before assessing functional activity, the fundamental affinity of the ligand for the target receptor must be established. This is achieved via competitive radioligand displacement assays.

Mechanistic Rationale: We utilize [3H]

R

α -methylhistamine, a highly selective H3R agonist, as the radiotracer[2]. By measuring the ability of cyclohexyl 4-(piperidinomethyl)phenyl ketone to displace this tracer in CHO-K1 or HEK293 cell membranes stably expressing the human H3R, we determine the inhibition constant ( Ki ). To ensure safety and avoid peripheral off-target effects, the compound is counter-screened against H1, H2, and H4 receptors[3]. A successful non-imidazole candidate typically demonstrates a Ki in the sub-nanomolar to low-nanomolar range, with >1000-fold selectivity over other histamine receptor subtypes[3].Functional In Vitro Assays: Demonstrating Inverse Agonism

The H3R exhibits a high degree of constitutive (spontaneous) activity, meaning it actively signals even in the absence of an endogenous ligand[4]. Therefore, identifying a compound merely as an "antagonist" is pharmacologically insufficient. We must determine whether the compound is a neutral antagonist (blocks histamine but does not alter basal signaling) or an inverse agonist (actively suppresses the receptor's constitutive activity)[5].

cAMP Accumulation Assay

Because the H3R couples to Gi/o proteins, its constitutive activity tonically suppresses adenylyl cyclase (AC), keeping basal intracellular cyclic AMP (cAMP) levels low[4]. An inverse agonist stabilizes the inactive conformation of the receptor, relieving this suppression and leading to a measurable increase in cAMP[4]. To maximize the assay's dynamic range, forskolin is utilized to directly stimulate AC, allowing us to clearly observe the compound's ability to reverse H3R-mediated inhibition[6].

[35S]GTPγS Binding Assay

To prove that the cAMP modulation is a direct result of G-protein signaling rather than downstream crosstalk, we measure the earliest event in GPCR activation: the exchange of GDP for GTP on the G α subunit[5]. Using [35S]GTPγS , a radiolabeled, non-hydrolyzable GTP analog, we can quantify G-protein activation[7]. Inverse agonists will demonstrably decrease the basal incorporation of [35S]GTPγS into the cell membranes[4].

Fig 1. Mechanism of action: H3R inverse agonism preventing Gi/o activation and increasing cAMP.

Self-Validating Experimental Protocols

Protocol A: [35S]GTPγS Binding Assay

Design Logic: This cell-free membrane assay isolates the receptor-G protein interaction. Saponin is explicitly included to permeabilize membrane vesicles, ensuring the radioligand has unrestricted access to the intracellular G-protein[7]. GDP is added to artificially drive the G-protein into an inactive state, sensitizing the assay to measure the exchange rate accurately[4].

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing hH3R in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 , 1 mM EDTA). Centrifuge at 40,000 x g for 20 min at 4°C.

-

Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2 , 1 μ M GDP, 0.1% BSA, and 10 μ g/mL saponin[4].

-

Incubation: In a 96-well format, combine 10 μ g of membrane protein, assay buffer, serial dilutions of cyclohexyl 4-(piperidinomethyl)phenyl ketone ( 10−11 to 10−5 M), and 0.1 nM [35S]GTPγS [4].

-

Reaction: Incubate the microplate for 60 minutes at 30°C to reach equilibrium.

-

Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber microplates (pre-soaked in dH2O ) using a cell harvester. Wash three times with ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2 ). Add scintillation cocktail and quantify radioactivity using a MicroBeta counter[5].

Protocol B: cAMP Accumulation Assay (TR-FRET)

Design Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous (no-wash) format. The time-resolved nature of the reading eliminates short-lived background fluorescence (autofluorescence) from the test compounds, ensuring high data integrity[5].

-

Cell Plating: Seed hH3R-expressing HEK293 cells at 1×104 cells/well in a 384-well microplate[6].

-

Stimulation & Protection: Add assay buffer (HBSS, 5 mM HEPES, 0.1% BSA) supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 10 μ M forskolin (to stimulate AC)[4].

-

Compound Addition: Add serial dilutions of the test compound. Incubate for 30 minutes at 37°C[6].

-

Lysis & Detection: Add TR-FRET lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

-

Quantification: Incubate for 1 hour at room temperature. Read the plate at 665 nm and 620 nm. Calculate the FRET ratio to determine precise intracellular cAMP concentrations via interpolation from a standard curve[6].

In Vitro ADME & Physicochemical Profiling

The primary failure point of first-generation H3R ligands was their ADME profile. The replacement of the imidazole ring with the piperidine-phenyl-ketone scaffold drastically reduces the affinity for the heme iron of CYP450 enzymes[1]. In vitro microsomal stability and CYP inhibition assays (specifically against CYP3A4 and CYP2D6) are utilized to confirm a clean metabolic profile. Additionally, bidirectional permeability assays using MDCK-MDR1 cells are deployed to confirm high apparent permeability ( Papp ) and a low efflux ratio, predicting excellent BBB penetration without P-glycoprotein liability.

Data Presentation: Quantitative Summaries

Table 1: Representative In Vitro Pharmacological Profile

ParameterAssay MethodologyTarget Value / ResulthH3R Affinity ( Ki )Radioligand Binding ( [3H] R α -MeHA)< 5.0 nMhH1, hH2, hH4 AffinityRadioligand Binding> 10,000 nMFunctional Potency ( EC50 )cAMP Accumulation (Forskolin-stimulated)10 - 50 nMIntrinsic Activity [35S]GTPγS Binding-40% (Confirmed Inverse Agonist) Table 2: Representative In Vitro ADME Profile ParameterAssay SystemTarget Value / ResultCYP450 Inhibition ( IC50 )Human Liver Microsomes (CYP3A4, 2D6)> 10 μ M (No significant inhibition)BBB Permeability ( Papp )MDCK-MDR1 Cells ( A→B )> 15×10−6 cm/s (High permeability)Efflux RatioMDCK-MDR1 Cells ( B→A / A→B )< 2.0 (Not a P-gp substrate)

Screening Workflow Visualization

Fig 2. Sequential in vitro pharmacological screening workflow for H3R inverse agonists.

References

- US7910605B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications.Google Patents.

-

Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist. PubMed Central (NIH). URL:[Link]

-

Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. URL:[Link]

-

Histamine H3 receptor as a potential target for cognitive symptoms in neuropsychiatric diseases (cAMP accumulation assay methodologies). Behavioural Brain Research. URL:[Link]

-

Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience. URL:[Link]

-

Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. PubMed Central (NIH). URL:[Link]

Sources

- 1. US7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications - Google Patents [patents.google.com]

- 2. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Experimental Validation for Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

Executive Summary & Structural Rationale

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a specialized chemical intermediate frequently encountered in advanced pharmaceutical synthesis and drug discovery pipelines. Structurally, it is characterized by a highly lipophilic cyclohexyl-phenyl ketone core bonded to an ionizable piperidinomethyl moiety.

In the context of generating a robust Safety Data Sheet (SDS), understanding the interplay between these structural motifs is critical. The piperidine ring imparts significant basicity, which directly influences the compound's toxicological profile, including its acute oral toxicity and potential for local tissue corrosion[1]. Conversely, the lipophilic ketone core drives membrane partitioning. This whitepaper provides researchers and safety professionals with an in-depth guide to the physicochemical profiling, hazard classification, and experimental validation required to draft a compliant and scientifically rigorous SDS for this compound.

Physicochemical Profiling & Hazard Identification (SDS Sections 2 & 9)

The foundation of an accurate SDS relies on precise physicochemical data. For novel piperidinomethyl derivatives, predictive modeling serves as the baseline before empirical validation. The basicity of the piperidine nitrogen (pKa ~8.43) means the molecule exists predominantly in a protonated, cationic state at physiological pH, which governs its biological interactions[2].

Based on the structural homology to other piperidinomethyl derivatives, the Global Harmonized System (GHS) classification logic dictates specific hazard categories[3].

Table 1: Physicochemical Properties and GHS Hazard Classification

| Parameter | Value / Classification | Toxicological & Safety Implication |

| Boiling Point | 417.7 ± 28.0 °C (Predicted)[2] | Low volatility; inhalation hazard is minimal unless mechanically aerosolized. |

| Density | 1.057 ± 0.06 g/cm³ (Predicted)[2] | Slightly denser than water; relevant for aquatic spill containment strategies. |

| pKa (Basic) | 8.43 ± 0.10 (Predicted)[2] | Protonated at pH 7.4; drives electrostatic interactions with lipid membranes. |

| Acute Oral Toxicity | Category 4[3] | Harmful if swallowed; typical for piperidine derivatives (LD50 133-740 mg/kg)[1]. |

| Skin Corrosion/Irritation | Category 2[3] | Causes skin irritation due to localized basicity and membrane disruption. |

| Serious Eye Damage | Category 2[3] | Causes serious eye irritation; necessitates strict ocular PPE during handling. |

Experimental Workflows for SDS Validation

To transition from predicted parameters to a fully validated SDS, rigorous experimental protocols must be executed. The causality of these experiments is fundamental: determining the exact pKa dictates the ionization state, which in turn dictates the LogD (distribution coefficient) and the compound's capacity to cross biological membranes or cause localized chemical burns.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol is a self-validating system; the use of standard buffer solutions ensures electrode accuracy, while the Yasuda-Shedlovsky extrapolation corrects for the non-aqueous co-solvent required by the compound's inherent lipophilicity.

-

Preparation : Dissolve 10.0 mg of cyclohexyl 4-(piperidinomethyl)phenyl ketone in 50 mL of a methanol/water (50:50 v/v) co-solvent mixture.

-

Calibration : Calibrate the glass pH electrode using certified standard buffer solutions (pH 4.0, 7.0, and 10.0) immediately prior to the assay.

-

Titration : Titrate the solution with standardized 0.1 M HCl under a continuous nitrogen purge to prevent atmospheric CO2 absorption, which would skew the basicity readings.

-

Data Analysis : Plot the titration curve (pH vs. volume of titrant). Determine the apparent pKa (psKa) from the half-equivalence point. Extrapolate to the aqueous pKa using the Yasuda-Shedlovsky method.

Protocol 2: Shake-Flask Method for LogP (Lipophilicity)

-

Phase Saturation : Mutually saturate HPLC-grade n-octanol and an aqueous buffer (pH 11.0, to ensure the piperidine moiety is fully unprotonated and neutral) by stirring vigorously for 24 hours.

-

Partitioning : Dissolve a known mass of the compound in the n-octanol phase. Add an equal volume of the saturated aqueous buffer.

-

Equilibration : Shake the mixture mechanically for 60 minutes at a strictly controlled 25.0 ± 0.1 °C, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

-

Quantification : Analyze the concentration of the compound in both phases using HPLC-UV. Calculate LogP as log(Coctanol/Cwater) .

Experimental workflow for validating physicochemical and toxicological parameters for SDS generation.

Toxicology and Mechanism of Action (SDS Section 11)

The toxicological profile of cyclohexyl 4-(piperidinomethyl)phenyl ketone is heavily governed by the amphiphilic nature of the molecule. Piperidine derivatives generally exhibit moderate acute oral toxicity[1]. At physiological pH (7.4), the piperidine amine (pKa ~8.43) is predominantly protonated[2].

When exposed to biological tissues (e.g., dermal or ocular contact), this cationic state interacts electrostatically with the negatively charged phospholipid heads of cellular membranes. Simultaneously, the highly lipophilic cyclohexyl-phenyl ketone moiety drives the molecule deep into the hydrophobic core of the lipid bilayer. This dual-action partitioning leads to acute membrane disruption and protein denaturation, which manifests macroscopically as Category 2 Skin and Eye Irritation[3].

Mechanistic pathway of localized tissue irritation driven by the piperidinomethyl moiety.

Handling, PPE, and Environmental Impact (SDS Sections 7, 8, & 12)

Given the established hazard profile, strict engineering controls and Personal Protective Equipment (PPE) are mandatory during synthesis, purification, and handling.

-

Engineering Controls : All handling of the pure API or intermediate must be conducted within a certified chemical fume hood or a ventilated balance enclosure. While the predicted boiling point is high[2], mechanical agitation can create hazardous dust or aerosols. Facilities must be equipped with an accessible eyewash station and safety shower[4].

-

Personal Protective Equipment (PPE) :

-

Hand Protection: Nitrile gloves are required. Because lipophilic piperidine derivatives can permeate certain glove materials over time, immediate removal and replacement upon direct contamination is necessary[5].

-

Eye Protection: Tightly fitting chemical safety goggles or full-face shields are mandatory due to the Category 2 Serious Eye Damage classification[3].

-

-

Emergency Response & Spill Containment : The compound's high lipophilicity suggests a strong potential for environmental persistence and bioaccumulation. It must not be released into the municipal water supply or environment. Spills must be contained using inert absorbents (e.g., vermiculite, dry sand, or earth) and disposed of as hazardous chemical waste in accordance with local and federal regulations[4].

References

- Title: CYCLOHEXYL 4-(PIPERIDINOMETHYL)

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: Material Safety Data Sheet - 1-(Piperidinomethyl)

- Source: Industrial Chemicals (Australian Government)

- Title: Personal protective equipment for handling piperidine derivatives Source: Benchchem URL

Sources

A Technical Guide to the Physicochemical Characterization of Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Authored for Drug Development Professionals and Researchers by a Senior Application Scientist

This guide provides an in-depth look at the fundamental physicochemical properties of the novel compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone. As this molecule is not extensively documented in publicly available literature, this document focuses on the foundational steps a research scientist would take to characterize a newly synthesized batch of this compound. We will proceed from theoretical calculations based on its chemical structure to outlining a robust, self-validating experimental workflow to confirm its identity and determine key physical parameters like density.

Part 1: Molecular Identity and Theoretical Properties

The first step in characterizing any new chemical entity is to establish its theoretical properties based on its known structure. The name cyclohexyl 4-(piperidinomethyl)phenyl ketone defines a specific molecular architecture.

The structure consists of a central ketone group. One side of the carbonyl is bonded to a cyclohexyl ring, and the other to a phenyl ring. At the para-position (position 4) of the phenyl ring, a piperidinomethyl substituent is attached.

From this structure, we can derive the molecular formula and, subsequently, the precise molecular weight.

Chemical Structure Diagram

Caption: Chemical structure of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Calculated Physicochemical Properties

A summary of the calculated properties derived from the molecular formula is presented below. The causality is direct: the elemental composition dictates the molecular weight.

| Property | Value | Method |

| Molecular Formula | C19H27NO | Structure Elucidation |

| Molecular Weight | 285.43 g/mol | Calculation |

| Density | Not available | Requires experimental determination |

Rationale for Calculation: The molecular formula is determined by counting the atoms in the deduced structure:

-

Phenyl ring: 6 Carbons

-

Cyclohexyl ring: 6 Carbons

-

Ketone group: 1 Carbon, 1 Oxygen

-

Piperidinomethyl group: 6 Carbons, 1 Nitrogen

-

Total Carbons: 6 + 6 + 1 + 6 = 19

-

Total Nitrogens: 1

-

Total Oxygens: 1

-

Hydrogens are calculated based on valency rules for each atom.

The molecular weight is calculated using the standard atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Part 2: Experimental Verification and Characterization Workflow

Theoretical values are foundational, but they must be confirmed through empirical analysis. For a novel compound, a multi-step workflow is necessary to validate the structure and accurately measure its physical properties. This process ensures the identity and purity of the material, which is a prerequisite for any further research or development.

Proposed Experimental Workflow

The following diagram outlines a logical, self-validating workflow for the characterization of a newly synthesized batch of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Caption: Recommended workflow for synthesis, verification, and characterization.

Step-by-Step Methodologies

1. Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[1][2][3][4]

-

Objective: To confirm the connectivity of atoms and the presence of key functional groups (cyclohexyl, phenyl, piperidinomethyl, ketone).

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values will reveal the number and types of protons.[1][3]

-

Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, providing definitive proof of the molecular skeleton.

-

-

Expected Outcome & Trustworthiness: The obtained spectra should be consistent with the proposed structure. For example, the integration of aromatic protons should correspond to the four protons on the disubstituted phenyl ring. The presence of signals in the aliphatic region will confirm the cyclohexyl and piperidine rings. This provides a high-confidence fingerprint of the molecule.[3]

2. Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination.[5][6][7]

-

Objective: To experimentally verify the calculated molecular weight of 285.43 g/mol .

-

Protocol (using High-Resolution Mass Spectrometry - HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for molecules containing nitrogen.[6]

-

Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is likely to be protonated.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺). For this compound, the expected peak would be at m/z 286.2169.

-

-

Expertise & Self-Validation: Using HRMS provides a very precise mass measurement (typically to four decimal places).[7][8] This high precision allows for the determination of the molecular formula, as only C19H28NO⁺ will match the measured mass. This serves as an orthogonal validation of the structure proposed by NMR. A match between the theoretical and measured mass provides definitive confirmation of the compound's elemental composition.

3. Density Determination

With the molecular structure and weight confirmed, the next step is to measure the bulk physical properties. Density is a fundamental characteristic property of a material.[9][10] For a new solid compound, bulk and tapped densities are often determined.[11][12]

-

Objective: To measure the bulk density of the solid powder.

-

Protocol (Method 1: Measurement in a Graduated Cylinder): [11][12][13]

-

Weigh approximately 100 g (noted as 'm') of the dry powder sample with 0.1% accuracy.

-

Gently introduce the powder into a dry 250 mL graduated cylinder without compacting it.

-

Carefully level the surface of the powder without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculate the bulk density using the formula: Density = m / V₀ .[12][13]

-

For reproducibility, it is recommended to perform the determination in triplicate.[13]

-

-

Field-Proven Insights: The method of handling the powder is critical for reproducibility. The protocol specifies "gently introduce" to minimize uncontrolled compaction.[11][12] For pharmaceutical development, both bulk density and tapped density (measured after mechanically tapping the cylinder) are important as they influence powder flow and compaction properties during tablet manufacturing.[11] An alternative for true density is the pycnometer method, which measures the volume of the solid by fluid displacement.[14]

Conclusion

The characterization of a novel compound like cyclohexyl 4-(piperidinomethyl)phenyl ketone is a systematic process grounded in established analytical principles. By following a logical workflow that begins with theoretical calculations and proceeds through orthogonal experimental verification—NMR for structure, MS for molecular weight, and pycnometry or graduated cylinder method for density—a researcher can build a complete and trustworthy profile of the material. Each step validates the previous one, creating a robust dataset that is essential for any future application, from medicinal chemistry to materials science.

References

- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limit

- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs. (URL: )

-

Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (URL: [Link])

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

-

A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (URL: [Link])

-

2.9.34. BULK DENSITY AND TAPPED DENSITY OF POWDERS(20) Bulk density - eCampus. (URL: [Link])

-

NMR Techniques in Organic Chemistry: a quick guide[5][6]. (URL: [Link])

-

A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins - PMC. (URL: [Link])

-

Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (URL: [Link])

-

Measuring Density with Laboratory Balance - Mettler Toledo. (URL: [Link])

-

nearest graduated unit. Calculate the bulk density in g per mL by the formula m/Vo. Generally, replicate determinations are desirable for the determination of this property. (URL: [Link])

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (URL: [Link])

-

Analytical Method #012 Determination of Powder Bulk Density #012a. (URL: [Link])

-

How to Measure the Density of an Unknown Material - hBARSCI. (URL: [Link])

-

Density – Definition and How to Calculate It - LabXchange. (URL: [Link])

Sources

- 1. jchps.com [jchps.com]

- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development [en.biotech-pack.com]

- 6. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]

- 7. scribd.com [scribd.com]

- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 9. hbarsci.com [hbarsci.com]

- 10. LabXchange [labxchange.org]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. city.kumamoto.jp [city.kumamoto.jp]

- 13. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 14. mt.com [mt.com]

A Framework for Determining the Baseline Solubility Profile of Novel Ketone-Piperidine Compounds: A Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide outlines a comprehensive, scientifically-grounded framework for establishing the baseline solubility profile of novel compounds, using cyclohexyl 4-(piperidinomethyl)phenyl ketone as a representative case study. As no public solubility data exists for this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It details the logical progression from theoretical assessment and in silico prediction to the execution of robust experimental protocols, including thermodynamic and kinetic solubility assays. Emphasis is placed on the causality behind experimental design, particularly for ionizable compounds, and the importance of understanding the interplay between physicochemical properties like pKa, pH, and solid-state form.

Introduction: The Central Role of Solubility in Drug Discovery

Aqueous solubility is a master variable in drug discovery, profoundly influencing a compound's journey from the laboratory to clinical application. Insufficient solubility can lead to erratic absorption, poor bioavailability, and unreliable in vitro assay results, ultimately causing the failure of otherwise promising drug candidates.[1][2] Establishing a comprehensive baseline solubility profile early in the development process is therefore not merely a data collection exercise; it is a fundamental pillar of risk mitigation and strategic pipeline management.

This guide focuses on establishing such a profile for a novel compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone .

1.1. Structural Analysis and Physicochemical Hypothesis

A preliminary analysis of the compound's structure informs our initial hypothesis and experimental strategy.

-

Cyclohexyl and Phenyl Ketone Moieties: These groups are largely non-polar and hydrophobic, suggesting that the intrinsic solubility of the neutral form of the molecule will be low.

-

Piperidinomethyl Group: The piperidine ring contains a tertiary amine. This group is basic and will be protonated at physiological pH, forming a cationic species. This ionization capability is the key to its potential for pH-dependent solubility.

Therefore, our central hypothesis is that cyclohexyl 4-(piperidinomethyl)phenyl ketone is a weakly basic compound with low intrinsic solubility, but its aqueous solubility will increase significantly in acidic conditions due to the protonation of the piperidine nitrogen. The Henderson-Hasselbalch equation will be a critical tool for predicting this behavior.[3][4][5]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is crucial for designing relevant experiments and correctly interpreting the results.[1][2]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[6][7] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 18-72 hours).[8][9] This value is critical for late-stage preclinical development, formulation, and biopharmaceutical classification.[7]

-

Kinetic Solubility: This measurement is more relevant to early drug discovery and high-throughput screening (HTS) environments.[10][11][12] It measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when added to an aqueous buffer.[1][8][10] Incubation times are short (e.g., 2 hours), and this value reflects the challenges of compound precipitation in bioassays.[1][10]

The relationship between these two values is a key diagnostic. A large discrepancy, where kinetic solubility is much higher than thermodynamic solubility, can indicate the formation of a supersaturated solution that is prone to crashing out over time.

Pre-Experimental Assessment: In Silico and pKa Determination

Before embarking on extensive experimental work, computational tools and a precise pKa value provide essential context.

3.1. In Silico Solubility Prediction

A variety of computational models can predict aqueous solubility based on a molecule's structure.[13][14][15] These models use parameters like calculated LogP (cLogP), molecular weight, and hydrogen bond donors/acceptors, as famously outlined by Lipinski's Rule of 5.[16] While not a substitute for experimental data, in silico predictions are invaluable for prioritizing early-stage compounds and flagging potential liabilities before synthesis.[14][16] For our target compound, these models would likely predict low intrinsic solubility.

3.2. The Criticality of pKa Determination

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[17] For a basic compound like ours, this value is paramount for predicting its solubility-pH profile.[18][19]

-

Experimental Determination: For sparingly soluble compounds, determining pKa can be challenging.[18] Techniques like potentiometric titration in co-solvent mixtures (e.g., methanol-water) followed by extrapolation to 0% organic solvent, or capillary electrophoresis, are often employed.[19][20] Spectrophotometric methods are also recommended for poorly soluble samples.[17]

-

Application via Henderson-Hasselbalch Equation: Once the pKa is known, the Henderson-Hasselbalch equation can be used to predict the solubility (S) at any given pH, based on the intrinsic solubility of the neutral form (S₀).[3][5][21]

For a basic compound: S = S₀ (1 + 10^(pKa - pH))

This equation quantitatively describes our initial hypothesis: as the pH drops below the pKa, the solubility is predicted to increase exponentially.

Experimental Protocols for Baseline Solubility Profiling

The following section details the step-by-step methodologies for determining the solubility profile of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

4.1. Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for measuring thermodynamic solubility and is recognized by regulatory agencies like the FDA.[9][22]

Protocol:

-

Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing aqueous buffers at different, precisely known pH values (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, and 9.0). The pH range should bracket the compound's pKa.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[12][23]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. The preferred method is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is selective and accurate.[6] A standard calibration curve must be prepared.[1][12]

-

pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[22]

The workflow for this crucial experiment is visualized below.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

4.2. High-Throughput: Kinetic Solubility via Nephelometry or UV Assay

For early-stage screening, a faster, less material-intensive method is required. Kinetic solubility assays meet this need.[1][10]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[1]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells containing the DMSO solutions.[10] The final DMSO concentration should be low (typically 1-2%) to minimize its solubilizing effect.[8]

-

Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 2 hours).[10]

-

Detection: Determine the point of precipitation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical Baseline Solubility Profile for Cyclohexyl 4-(piperidinomethyl)phenyl ketone

| Parameter | Medium | Value | Classification |

| Thermodynamic Solubility (S₀) | pH 7.4 Buffer | 5 µg/mL | Low Solubility |

| Thermodynamic Solubility | pH 5.0 Buffer | 150 µg/mL | Moderate Solubility |

| Thermodynamic Solubility | pH 2.0 Buffer | >1000 µg/mL | High Solubility |

| Kinetic Solubility | PBS, pH 7.4 | 45 µg/mL | Low Solubility |

| Predicted pKa | - | 8.5 | Weak Base |

Interpretation: The data in Table 1 would confirm our initial hypothesis. The intrinsic solubility (S₀ at pH 7.4, well above the pKa) is low. As the pH decreases, the solubility increases dramatically, consistent with the behavior of a basic compound. The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, suggesting a tendency to form supersaturated solutions.

This profile allows for classification according to the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[24][25][26] Based on this hypothetical data, the compound would likely be classified as having low solubility at neutral pH but high solubility at acidic pH.

The Impact of Solid-State Properties: A Critical Consideration

The solubility values determined are only valid for the specific solid form of the material tested. It is crucial to recognize that polymorphism—the ability of a compound to exist in multiple crystal forms—can significantly impact solubility.[27][28][29]

-

Metastable vs. Stable Forms: Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[30] However, they can convert to the more stable, less soluble form over time, which can have profound implications for bioavailability.[30]

-

Amorphous vs. Crystalline: Amorphous material lacks a defined crystal lattice and is typically more soluble than any crystalline form, but it is also less stable.[27]

Causality: The crystal lattice energy must be overcome for a molecule to dissolve. Different polymorphs have different lattice energies, directly affecting their solubility.[27] Therefore, a baseline solubility profile should ideally be established using the most thermodynamically stable crystalline form to ensure reproducibility and represent the worst-case scenario for dissolution. Techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid form.[27]

The logical relationship between solid form and solubility is depicted below.

Caption: Relationship between Solid Form, Lattice Energy, and Solubility.

Conclusion

Establishing the baseline solubility profile of a novel compound like cyclohexyl 4-(piperidinomethyl)phenyl ketone is a systematic process grounded in fundamental physicochemical principles. It begins with a structural hypothesis and progresses through in silico modeling, precise pKa determination, and rigorous experimental measurement of both thermodynamic and kinetic solubility. The shake-flask method remains the definitive standard for equilibrium solubility, providing crucial data for formulation and regulatory purposes, while kinetic assays offer the high-throughput capacity needed for early discovery. Understanding the pH-dependent nature of ionizable compounds and the profound influence of solid-state form are essential for generating a robust, reliable, and predictive solubility profile. This comprehensive approach empowers drug development teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success.

References

-

BioDuro. ADME Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Al-Shammari, E., et al. (2022). In silico prediction models for solubility and membrane permeability in cell-based assays. [Link]

-

Wikipedia. Biopharmaceutics Classification System. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Daina, A., & Zoete, V. (2012). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. ACS Publications. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

-

Martinez, M. N., & Amidon, G. L. (2002). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. PMC. [Link]

-

Pandey, P. K. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. [Link]

-

Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Lindenberg, M., et al. (2004). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

-

Lim, H., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv. [Link]

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Hou, T., et al. (2005). In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. PubMed. [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

-

Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

-

Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Appchem. CYCLOHEXYL 4-(4-METHYLPIPERAZINOMETHYL)PHENYL KETONE. [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

-

Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

-

MilliporeSigma. cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. [Link]

-

Ortiz, J. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

-

Sygnature Discovery. Physicochemical Profiling. [Link]

-

Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

-

Creative Biolabs. (2019). Solubility Assessment Service. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

Rohini College. Henderson Hasselbalch Equation. [Link]

-

Samaha, D., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

-

Jozwiak, K., & Szczesniak, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

-

Request PDF. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

ChemBK. CYCLOHEXYL PHENYL KETONE. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 5. rcet.org.in [rcet.org.in]

- 6. evotec.com [evotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [2210.07145] Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning [arxiv.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. acdlabs.com [acdlabs.com]

- 18. sciresliterature.org [sciresliterature.org]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. diposit.ub.edu [diposit.ub.edu]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. fda.gov [fda.gov]

- 23. bioassaysys.com [bioassaysys.com]

- 24. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 25. database.ich.org [database.ich.org]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. jocpr.com [jocpr.com]

- 28. pharmaguru.co [pharmaguru.co]

- 29. nishkaresearch.com [nishkaresearch.com]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

step-by-step synthesis protocol for cyclohexyl 4-(piperidinomethyl)phenyl ketone

Application Note & Synthesis Protocol

A Detailed Guide to the Synthesis of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone, a valuable ketone building block for pharmaceutical and materials science research. The synthetic strategy is centered on a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic systems.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides detailed procedural instructions from reaction setup to product purification, and includes critical safety information and expert commentary on the rationale behind key experimental choices. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for accessing this and structurally related compounds.

Introduction and Synthetic Strategy

Cyclohexyl aryl ketones are prevalent structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of a wide range of biologically active molecules. The title compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone, incorporates a basic piperidinomethyl side chain, making it an attractive scaffold for developing ligands for various biological targets.

The chosen synthetic route employs a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent, cyclohexanecarbonyl chloride, with an aromatic substrate, N-benzylpiperidine (1-(phenylmethyl)piperidine), in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[3][4]

Overall Reaction Scheme:

A critical consideration in this specific synthesis is the presence of the Lewis basic nitrogen atom in the N-benzylpiperidine starting material. This nitrogen can complex with the AlCl₃ catalyst, potentially deactivating it and hindering the desired acylation on the aromatic ring. To overcome this, a stoichiometric excess of AlCl₃ is employed. The excess ensures that enough catalyst is available to activate the cyclohexanecarbonyl chloride and facilitate the electrophilic substitution after complexation with the amine.

Reaction Mechanism: The Acylium Ion Electrophile

The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[1][5]

-

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclohexanecarbonyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). This species is the key electrophile in the reaction.[1][3]

-

Nucleophilic Attack: The π-electron system of the N-benzylpiperidine ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromatic π-system and yielding the final ketone product complexed with AlCl₃.

-

Hydrolysis: The final product is liberated from its complex with the Lewis acid during the aqueous work-up.

Materials and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Supplier Example |

| N-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 5.00 g | 28.5 | 1.0 | Sigma-Aldrich |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 4.60 g | 31.4 | 1.1 | Sigma-Aldrich |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 9.50 g | 71.3 | 2.5 | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Fisher Scientific |

| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~20 mL | - | - | VWR |

| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | ~50 mL | - | - | J.T. Baker |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~50 mL | - | - | EMD Millipore |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~50 mL | - | - | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Acros Organics |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | - | - | Sigma-Aldrich |

| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | As needed | - | - | Sigma-Aldrich |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet to a bubbler or drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice/water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Step-by-Step Synthesis Protocol

Workflow Overview

Caption: High-level workflow for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Reaction Setup and Execution

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride reacts violently with water, releasing HCl gas. Cyclohexanecarbonyl chloride is a lachrymator and corrosive.

-

Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with gas outlet), and a nitrogen inlet. Flame-dry the entire apparatus under vacuum or a strong flow of nitrogen and allow it to cool to room temperature.

-

Catalyst Suspension: Under a positive pressure of nitrogen, add the anhydrous aluminum chloride (9.50 g, 71.3 mmol) to the flask, followed by 80 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

-

Substrate Addition: Cool the suspension to 0 °C using an ice/water bath. Dissolve the N-benzylpiperidine (5.00 g, 28.5 mmol) in 20 mL of anhydrous DCM and add this solution dropwise to the cold, stirring AlCl₃ suspension over 15 minutes.

-

Scientist's Note: This order of addition is crucial. Adding the amine to the Lewis acid allows for the controlled formation of the amine-AlCl₃ complex, managing the exotherm and preventing uncontrolled side reactions. An exotherm and HCl evolution are expected.

-

-

Acylating Agent Addition: Prepare a solution of cyclohexanecarbonyl chloride (4.60 g, 31.4 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the mobile phase).

Work-up and Product Isolation

-

Quenching: Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, carefully and slowly pour the reaction mixture into the ice/HCl mixture.

-

Scientist's Note: This step is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly in the back of the fume hood. The acid serves to hydrolyze the aluminum complexes and protonate the product, bringing it into the aqueous layer.

-

-

Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Correction Note: Initially, the protonated amine product may reside in the aqueous layer. The goal is to now deprotonate it to extract it into the organic phase. Discard the initial organic layer after confirming via TLC that it does not contain the product.

-

-

Basification and Extraction: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH solution until the pH is strongly basic (pH > 12), as confirmed with pH paper. The product will precipitate or form an oil.

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 75 mL). Combine these organic extracts.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

-

Scientist's Note: The bicarbonate wash removes any residual acidic components, and the brine wash helps to remove bulk water before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Purification

-

Column Chromatography: Purify the crude oil using flash column chromatography on silica gel.

-

Elution: A gradient elution system is recommended. Start with 100% Hexanes and gradually increase the polarity by adding ethyl acetate containing 1% triethylamine (e.g., Hexanes to 50:50 Hexanes/EtOAc + 1% Et₃N).

-

Scientist's Note: The addition of a small amount of triethylamine to the eluent is critical to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and yield.

-

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford cyclohexyl 4-(piperidinomethyl)phenyl ketone as a pure oil or low-melting solid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive AlCl₃ (hydrolyzed). | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried. |

| Insufficient catalyst. | Ensure at least 2.5 equivalents of AlCl₃ are used to account for complexation with both the starting amine and the product ketone. | |

| Multiple Products/Side Reactions | Reaction temperature too high. | Maintain cooling during the initial additions and ensure the reaction does not overheat. |